4,6-Dichloro-5-phenoxypyrimidine 4,6-Dichloro-5-phenoxypyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17558432
InChI: InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H
SMILES:
Molecular Formula: C10H6Cl2N2O
Molecular Weight: 241.07 g/mol

4,6-Dichloro-5-phenoxypyrimidine

CAS No.:

Cat. No.: VC17558432

Molecular Formula: C10H6Cl2N2O

Molecular Weight: 241.07 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-5-phenoxypyrimidine -

Specification

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
IUPAC Name 4,6-dichloro-5-phenoxypyrimidine
Standard InChI InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H
Standard InChI Key ZJPHSULPXWWPAH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

4,6-Dichloro-5-phenoxypyrimidine belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s IUPAC name, 4,6-dichloro-5-phenoxypyrimidine, reflects its substitution pattern: chlorine atoms at C4 and C6, and a phenoxy group (-OPh) at C5. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₆Cl₂N₂O
Molecular Weight241.07 g/mol
Canonical SMILESC1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl
InChI KeyZJPHSULPXWWPAH-UHFFFAOYSA-N

The phenoxy group introduces steric bulk and electron-donating effects, influencing reactivity at adjacent positions. X-ray crystallography of analogous compounds, such as 4,6-dichloro-5-methoxypyrimidine, reveals dihedral angles of ~76.8° between the pyrimidine ring and substituents, suggesting moderate conformational flexibility .

Synthesis and Optimization

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 4,6-dichloropyrimidine derivatives with phenol under basic conditions. A representative protocol employs sodium hydride (NaH) to deprotonate phenol, followed by coupling with 4,6-dichloropyrimidine in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction proceeds via an SNAr mechanism, with the phenoxy group selectively substituting the C5 chlorine due to steric and electronic directing effects.

Example Protocol:

  • Dissolve phenol (1.1 equiv.) in THF under N₂.

  • Add NaH (1.2 equiv.) at 0°C and stir for 30 minutes.

  • Introduce 4,6-dichloropyrimidine (1.0 equiv.) and reflux at 70°C for 12 hours.

  • Isolate the product via column chromatography (hexane/EtOAc).

Yields typically exceed 70%, with purity confirmed by HPLC.

Alternative Approaches

Ethoxylation strategies, as demonstrated in the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, highlight the feasibility of substituting chlorine with alkoxy groups under mild conditions . For instance, treatment with EtONa in ethanol at 20°C for 2 hours achieves mono-substitution with 89% yield . This suggests that 4,6-dichloro-5-phenoxypyrimidine could similarly undergo selective functionalization at C4 or C6 for downstream applications.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Aromatic protons of the phenoxy group resonate at δ 7.2–7.4 ppm, while pyrimidine protons appear as singlets at δ 8.5–8.7 ppm.

    • ¹³C NMR: The C5 carbon bonded to oxygen shows a deshielded signal at ~155 ppm, consistent with ether-linked carbons .

  • Mass Spectrometry:
    ESI-MS exhibits a molecular ion peak at m/z 241.07 [M]⁺, with fragmentation patterns confirming the loss of Cl⁻ (m/z 206) and C₆H₅O⁻ (m/z 175).

Crystallographic Insights

While direct X-ray data for 4,6-dichloro-5-phenoxypyrimidine is limited, studies on its methoxy analogue reveal a non-merohedral twin structure with a 0.508:0.492 ratio of twin components . The pyrimidine ring adopts a planar conformation, with the phenoxy group tilted at 76.8° relative to the ring plane. Hydrogen bonding between N-H and adjacent nitrogen atoms stabilizes the crystal lattice .

Reactivity and Applications

Pharmaceutical Intermediates

Patents disclose pyrimidine derivatives as precursors to sulfonamide drugs. For example, 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide (EP0526708A1) exhibits anti-inflammatory activity . The chlorine atoms in 4,6-dichloro-5-phenoxypyrimidine serve as leaving groups, enabling sequential substitutions to install pharmacophores like sulfonamides or heterocycles .

Agrochemical Uses

In agrochemistry, halogenated pyrimidines are leveraged for herbicidal and fungicidal properties. The phenoxy group enhances lipid solubility, promoting foliar absorption. Derivatives with substituted anilines or thioethers show efficacy against Phytophthora infestans and Botrytis cinerea .

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